molecular formula C16H13F3N4O2 B2927630 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 685109-25-5

1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2927630
CAS RN: 685109-25-5
M. Wt: 350.301
InChI Key: VFQSFCDEECNZAR-UHFFFAOYSA-N
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Description

“1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been studied for over 100 years for their synthesis, photophysical, and biological properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include condensation, acylation, cyclization, and hydrolysis . The reaction conditions for these steps have been optimized in various studies .

Scientific Research Applications

Synthesis and Structural Analysis

  • The conversion of 1H-pyrazole-3-carboxylic acid into various derivatives through chemical reactions has been explored. This includes the formation of 1H-pyrazole-3-carboxamides and -3-carboxylate with high yields, which are structurally determined using spectroscopic data and elemental analyses (Yıldırım, Kandemirli, & Akçamur, 2005).
  • Experimental and theoretical studies have been conducted on the functionalization reactions of pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine. These studies provide insights into the structures of the synthesized compounds and the reaction mechanisms involved (Yıldırım, Kandemirli, & Demir, 2005).

Chemical Properties and Reactions

  • A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, was generated through a Combes-type reaction. These compounds demonstrate potential for combinatorial transformations such as amide coupling and esterification (Volochnyuk et al., 2010).
  • The synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been reported, highlighting their structural and physicochemical properties (Tzimopoulos et al., 2010).

Applications in Material Science

  • The formation of energetic multi-component molecular solids of tetrafluoroterephthalic acid with various aza compounds has been studied. These solids feature strong hydrogen bonds and weak intermolecular interactions, which are crucial for assembling individual molecules into larger architectures (Wang et al., 2014).

Theoretical and Experimental Investigations

  • Theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolo-pyridine compounds have been conducted, offering insights into their chemical behavior and properties (Bahgat, Jasem, & El‐Emary, 2009).

Future Directions

The future directions for the study of “1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” and related compounds could include further exploration of their synthesis, properties, and potential applications . For example, pyrazolo[3,4-b]pyridine derivatives have potential as TRK inhibitors, which could be important for the treatment of various cancers .

properties

IUPAC Name

1-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-23-14-11(8-22-23)13(12(7-21-14)15(24)25)20-6-9-3-2-4-10(5-9)16(17,18)19/h2-5,7-8H,6H2,1H3,(H,20,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQSFCDEECNZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NCC3=CC(=CC=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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